Beta-vetivone is a naturally occurring sesquiterpenoid, a type of organic compound found in plants, particularly in vetiver (Chrysopogon zizanioides) []. While research into its applications is ongoing, there are two main areas of scientific interest:
Beta-vetivone, along with its isomer alpha-vetivone, has been shown to repel insects []. Studies suggest these compounds may be effective against a variety of insects, including mosquitos and termites [].
Some research indicates beta-vetivone may possess antioxidant properties. Studies have compared its free radical scavenging activity to established antioxidants like alpha-tocopherol (vitamin E).
Beta-Vetivone is a natural compound classified as a sesquiterpene ketone, primarily derived from the roots of the vetiver plant (Chrysopogon zizanioides). It has the molecular formula and is known for its characteristic earthy and woody aroma, making it a valuable ingredient in perfumery and aromatherapy. The compound exhibits a complex structure, featuring a spirocyclic framework that contributes to its unique scent profile and potential biological activities.
Beta-Vetivone exhibits several biological activities, including:
Several methods exist for synthesizing beta-Vetivone:
Beta-Vetivone finds applications across various industries:
Interaction studies of beta-Vetivone with biological systems indicate potential synergistic effects when combined with other compounds. For instance, its combination with other essential oils has been shown to enhance antimicrobial efficacy against resistant bacterial strains. Additionally, its interactions with cellular pathways suggest possible mechanisms for its anti-inflammatory effects, although further research is necessary to fully elucidate these interactions.
Beta-Vetivone shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Alpha-Vetivone | Similar spirocyclic structure | More floral aroma; less earthy than beta-vetivone. |
Vetiverol | Contains hydroxyl group | Exhibits strong fixative properties in perfumery. |
Vetivenes | Various isomers of vetiver-derived compounds | Known for their distinct woody notes; used in fragrance industry. |
Beta-Vetivone is unique due to its specific spirocyclic structure and pronounced earthy aroma, which sets it apart from similar compounds like alpha-vetivone and vetiverol. Its diverse biological activities further enhance its uniqueness among sesquiterpenes.
Beta-Vetivone features a spirocyclic framework with a bicyclic sesquiterpene backbone. Its IUPAC name, (5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-one, highlights two stereocenters and a ketone functional group at position 8. The molecule’s rigidity arises from the spiro junction connecting a cyclopentane and cyclohexane ring, while the isopropylidene substituent contributes to its hydrophobic character.
Property | Value | Source |
---|---|---|
CAS Registry Number | 18444-79-6 | |
Molecular Formula | C₁₅H₂₂O | |
Molecular Weight | 218.33 g/mol | |
Boiling Point | 285–290°C (estimated) | |
SMILES Notation | C[C@@H]1CC(=O)C=C([C@@]12CCC(=C(C)C)C2)C |
Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm its structure. The $$^{13}\text{C}$$ NMR spectrum reveals signals at δ 209 ppm (ketone carbonyl) and δ 120–140 ppm (olefinic carbons). Gas chromatography-mass spectrometry (GC-MS) profiles show a base peak at m/z 218, corresponding to the molecular ion.